molecular formula C15H16N2S B12169068 2-Ethyl-1,3-diphenyl-isothiourea

2-Ethyl-1,3-diphenyl-isothiourea

Cat. No.: B12169068
M. Wt: 256.4 g/mol
InChI Key: MPEOQDWRNNKKCP-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-diphenyl-isothiourea is an organic compound belonging to the class of isothioureas These compounds are characterized by the presence of a thiourea group, where the sulfur atom is double-bonded to a carbon atom that is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenyl-isothiourea typically involves the reaction of ethylamine with diphenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-diphenyl-isothiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-1,3-diphenyl-isothiourea has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-diphenyl-isothiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Uniqueness: The combination of these groups enhances its reactivity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

ethyl N,N'-diphenylcarbamimidothioate

InChI

InChI=1S/C15H16N2S/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,17)

InChI Key

MPEOQDWRNNKKCP-UHFFFAOYSA-N

Canonical SMILES

CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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